molecular formula C16H15NO3 B11059031 7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11059031
M. Wt: 269.29 g/mol
InChI Key: UHXNNKILUKBELD-UHFFFAOYSA-N
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Description

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a hydroxy group at the 7th position and a methoxyphenyl group at the 4th position. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method starts with the Claisen condensation of 3-methoxyacetophenone with ethyl acetoacetate to form ethyl 3-(3-methoxyphenyl)-3-oxobutanoate. This intermediate then undergoes cyclization with aniline in the presence of a base to yield the desired quinolinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinolinone ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylquinolin-2-one: Similar structure but with a methyl group instead of a methoxyphenyl group.

    4-hydroxyquinolin-2-one: Lacks the methoxyphenyl group and has a hydroxy group at the 4th position.

    3,4-dihydroquinolin-2-one: Lacks the hydroxy and methoxyphenyl groups.

Uniqueness

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the hydroxy and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to other quinolinone derivatives.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H15NO3/c1-20-12-4-2-3-10(7-12)14-9-16(19)17-15-8-11(18)5-6-13(14)15/h2-8,14,18H,9H2,1H3,(H,17,19)

InChI Key

UHXNNKILUKBELD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=CC(=C3)O

Origin of Product

United States

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